1,2-Difluoro-3-methyl-4-nitrobenzene

Vue d'ensemble

Description

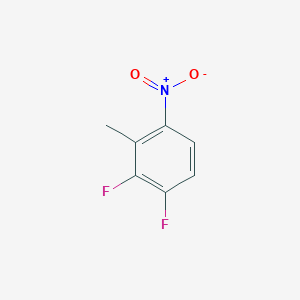

1,2-Difluoro-3-methyl-4-nitrobenzene (CAS: 914348-35-9) is a substituted aromatic compound with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol . Its IUPAC name, 2,3-Difluoro-6-nitrotoluene, highlights the methyl group (toluene derivative) at position 3, fluorine atoms at positions 1 and 2, and a nitro group at position 4 on the benzene ring . The compound is primarily utilized in research and development, likely as a synthetic intermediate in pharmaceuticals or agrochemicals, given its structural similarity to bioactive nitroaromatics .

Méthodes De Préparation

1,2-Difluoro-3-methyl-4-nitrobenzene can be synthesized through several methods. The most common method involves the nitration of 3-methyl-4-fluoronitrobenzene using concentrated nitric acid and sulfuric acid. The product is then purified through recrystallization using solvents such as ethanol or acetone. Another method involves the reaction of p-nitrobenzoic acid with boron tetrafluoride in chloroform, followed by fluorination with trifluoride .

Analyse Des Réactions Chimiques

1,2-Difluoro-3-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions typically yield amines or other reduced forms of the nitro group.

Substitution: It can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles

Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

1,2-Difluoro-3-methyl-4-nitrobenzene is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances biological activity and selectivity in drug formulations. The presence of both nitro and fluoro groups allows for modifications that can lead to increased potency against specific biological targets.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that modifications to the nitro group can enhance cytotoxicity against certain cancer cell lines, making it a valuable compound in cancer drug development .

Agrochemical Development

The compound is also explored for its potential use in agrochemicals, particularly as a precursor for developing herbicides and insecticides. The incorporation of fluorine into organic molecules can improve their stability and efficacy.

Case Study: Herbicide Efficacy

A study demonstrated that derivatives synthesized from this compound showed enhanced herbicidal activity compared to non-fluorinated analogs. This improvement is attributed to better absorption and translocation within plant systems .

Materials Science

In materials science, this compound serves as a building block for creating advanced materials with unique properties. Its application extends to the development of polymers and coatings that require specific thermal and chemical resistance.

Case Study: Polymer Coatings

Research has focused on incorporating this compound into polymer matrices to enhance thermal stability and chemical resistance. The resulting materials have shown improved performance in harsh environments, making them suitable for industrial applications .

Toxicological Studies and Environmental Impact

While exploring the applications of this compound, it is crucial to consider its toxicological profile and environmental impact. Studies have assessed its potential health effects and environmental persistence.

Toxicological Findings

Toxicological assessments indicate that exposure to this compound may pose risks to human health, particularly through inhalation or dermal contact. It is classified under hazardous materials due to its potential neurotoxic effects . Therefore, appropriate safety measures must be implemented during handling and application.

Mécanisme D'action

The mechanism of action of 1,2-Difluoro-3-methyl-4-nitrobenzene involves its ability to act as a hydrogen-bond donor due to the presence of the difluoromethyl group. This property enhances its reactivity in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

2.1. Substituent Variations

The table below compares 1,2-Difluoro-3-methyl-4-nitrobenzene with structurally related nitrobenzene derivatives:

Key Observations :

- Fluorine vs. Chlorine : Chlorinated analogs (e.g., 1,5-Dichloro-3-methoxy-2-nitrobenzene) exhibit stronger electron-withdrawing effects and distinct regioselectivity in reactions .

- Methoxy vs. Methyl : Methoxy groups (e.g., 1,2-Difluoro-3-methoxy-4-nitrobenzene) increase polarity and hydrogen-bonding capacity compared to methyl groups .

Comparison with Functional Analogs

3.1. Pesticide Derivatives

Compounds like oxyfluorfen (CAS: 42874-03-3) and nitrofluorfen (CAS: 13738-63-1) share nitroaromatic backbones but feature complex substituents (e.g., trifluoromethyl, ethoxy-phenoxy chains) for herbicidal activity .

3.2. Aniline Derivatives

5-Fluoro-2-methoxy-4-nitroaniline (CAS: 1435806-78-2) introduces an amine group, enabling participation in diazonium reactions—a pathway less accessible to the target compound due to its lack of aniline functionality .

Activité Biologique

Chemical Structure and Properties

1,2-Difluoro-3-methyl-4-nitrobenzene has the molecular formula CHFNO. The presence of both fluorine and nitro groups significantly influences its chemical reactivity and biological activity. The nitro group can undergo reduction to form various metabolites, which may exhibit different biological effects.

Enzymatic Interactions

Nitrobenzene compounds, including DFMNB, are known to interact with various enzymes. For instance, they can be reduced by nitroreductase enzymes, leading to the formation of reactive metabolites such as nitroso and hydroxylamine derivatives. These metabolites can potentially affect cellular functions by altering cell signaling pathways and gene expression .

Mutagenicity and Carcinogenicity

DFMNB has shown mutagenic effects in mammalian cells. Studies indicate that compounds with nitro groups can induce mutations and may have carcinogenic potential due to their ability to form reactive intermediates that interact with DNA . The mutagenic activity of nitro-substituted compounds raises concerns regarding their safety in pharmaceutical applications.

The molecular mechanisms underlying the biological activity of DFMNB are primarily attributed to its ability to undergo enzymatic reduction. This process generates reactive species that can interact with macromolecules within cells, potentially leading to oxidative stress and cellular damage .

Cellular Effects

Research indicates that DFMNB can influence cellular metabolism and signaling pathways. For example, it may affect the expression of genes involved in cell cycle regulation and apoptosis .

Comparative Studies

A comparative analysis of DFMNB with other nitro-substituted compounds reveals variations in biological activity. For instance, while some nitro compounds demonstrate significant anticancer properties, DFMNB's specific effects on cancer cell lines require further investigation .

Applications in Drug Development

DFMNB serves as a precursor in the synthesis of various biologically active compounds. Its unique structure allows for modifications that enhance therapeutic efficacy. Research has explored its potential as a starting material for developing new drugs targeting specific diseases .

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| Molecular Formula | CHFNO |

| Enzymatic Interaction | Reduces via nitroreductase to form reactive metabolites |

| Mutagenicity | Exhibits mutagenic effects in mammalian cells |

| Carcinogenic Potential | Potentially carcinogenic due to reactive metabolite formation |

| Applications | Used in drug development and synthesis of bioactive compounds |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1,2-Difluoro-3-methyl-4-nitrobenzene?

A plausible route involves nitration of 1,2-difluoro-3-methylbenzene using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). The methyl group at position 3 may influence regioselectivity, as alkyl groups are typically ortho/para-directing, but fluorine’s electron-withdrawing effects could alter this. Post-reaction, purify via column chromatography or recrystallization, and confirm regiochemistry using NMR (e.g., coupling patterns of aromatic protons adjacent to fluorine). Computational tools like REAXYS or PISTACHIO can predict feasible pathways and byproducts .

Q. How should researchers characterize this compound spectroscopically?

- ¹⁹F NMR : Expect two distinct fluorine signals (positions 1 and 2) with coupling constants (³J~F-F~ ≈ 8–12 Hz).

- ¹H NMR : The methyl group at position 3 appears as a singlet (~δ 2.3–2.5 ppm). Aromatic protons adjacent to nitro groups may show deshielding (δ 8.0–8.5 ppm).

- IR : Nitro group vibrations at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).

- MS : Molecular ion peak at m/z 203 (C₇H₄F₂NO₂⁺). Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are essential for handling this compound?

Based on structurally similar nitroaromatics (e.g., 1,2-difluoro-4-nitrobenzene), use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/skin contact. In case of exposure, rinse eyes with water (15+ minutes) and seek medical attention. Store away from reducing agents due to nitro group reactivity .

Advanced Research Questions

Q. How can computational tools resolve contradictions in spectroscopic data during structure elucidation?

Discrepancies (e.g., unexpected NMR splitting or IR peaks) may arise from anisotropic effects of fluorine or impurities. Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. Databases like REAXYS provide benchmark spectra for validation. For crystallographic ambiguities, refine structures using SHELXL .

Q. What strategies optimize regioselectivity during nitration of fluorinated precursors?

The methyl group (meta-directing) and fluorine (ortho/para-directing) compete in directing nitration. Experimental optimization includes:

- Varying nitration agents (e.g., acetyl nitrate for milder conditions).

- Monitoring reaction progress via TLC (e.g., SnCl₂ reduction in ).

- Computational modeling (PISTACHIO) to predict dominant pathways .

Q. How can researchers mitigate competing reaction mechanisms in derivative synthesis?

For example, during reduction of the nitro group to an amine (e.g., using SnCl₂·2H₂O in ethanol ), competing side reactions (e.g., dehalogenation) may occur. Strategies include:

- Kinetic control via low-temperature reactions.

- Selective catalysts (e.g., Pd/C for hydrogenation).

- In situ monitoring (Raman spectroscopy) to detect intermediates.

Q. What methodologies address unexpected byproducts in large-scale synthesis?

Scale-up often introduces impurities due to heat/mass transfer limitations. Solutions include:

- Design of Experiments (DoE) to optimize solvent ratios, stirring rates, and temperature gradients.

- High-throughput screening (HTS) for byproduct identification.

- Leveraging BKMS_METABOLIC or REAXYS_BIOCATALYSIS to predict degradation pathways .

Propriétés

IUPAC Name |

1,2-difluoro-3-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMLBEQUDLHJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677402 | |

| Record name | 1,2-Difluoro-3-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-35-9 | |

| Record name | 1,2-Difluoro-3-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.